molecular formula C27H17ClN2O8 B11641638 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11641638
M. Wt: 532.9 g/mol
InChI Key: SWCYMEANQQCZJY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditionsIndustrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of methoxy and nitro groups makes it susceptible to oxidation reactions, which can lead to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a metal catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. .

Scientific Research Applications

3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its unique spiro structure and the presence of both chlorophenyl and methoxy-nitrophenyl groups. Similar compounds include:

Properties

Molecular Formula

C27H17ClN2O8

Molecular Weight

532.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H17ClN2O8/c1-37-19-12-15(30(35)36)10-11-18(19)29-25(33)20-21(26(29)34)27(38-22(20)13-6-8-14(28)9-7-13)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3

InChI Key

SWCYMEANQQCZJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl

Origin of Product

United States

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